tert-Butyl (10-hydroxydecyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(10-hydroxydecyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO3/c1-15(2,3)19-14(18)16-12-10-8-6-4-5-7-9-11-13-17/h17H,4-13H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWLESIFIREKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402384 | |
| Record name | 10-(t-Boc-amino)-1-decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173606-54-7 | |
| Record name | 1,1-Dimethylethyl N-(10-hydroxydecyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173606-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-(t-Boc-amino)-1-decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of the Tert Butoxycarbonyl Boc Group in Synthesis and Protection
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. wikipedia.orgjk-sci.com Its popularity stems from its ease of introduction, stability under a broad range of conditions, and facile removal under specific acidic conditions. bzchemicals.comtcichemicals.com
The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgbzchemicals.com This reaction is generally high-yielding and can be performed under mild conditions. jk-sci.com The resulting Boc-protected amine is stable to many reagents, including bases, nucleophiles, and catalytic hydrogenation. masterorganicchemistry.comtcichemicals.com
Deprotection of the Boc group is most commonly achieved using strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in methanol. wikipedia.orgbzchemicals.com The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. masterorganicchemistry.com This specific lability to acid allows for orthogonal protection strategies, where other protecting groups that are sensitive to different conditions can be used in the same synthetic sequence. masterorganicchemistry.com
Table 1: Common Reagents for Boc Protection and Deprotection
| Process | Reagent(s) | Typical Conditions |
| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., triethylamine (B128534), DMAP), solvent (e.g., THF, acetonitrile, water) |
| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) |
| Deprotection | Hydrogen chloride (HCl) | Methanol or dioxane |
| Deprotection | Aluminum chloride (AlCl₃) | For selective cleavage in the presence of other acid-labile groups |
Structural Significance of the 10 Hydroxydecyl Moiety in Biological and Chemical Systems
Direct Synthesis of this compound
The direct synthesis of this compound is centered on the chemoselective protection of the primary amino group of 10-amino-1-decanol (B15363). This selectivity is crucial due to the presence of a primary hydroxyl group which could otherwise undergo a competing reaction.
Established Synthetic Routes and Procedures
The most common and established route for synthesizing this compound involves the reaction of 10-amino-1-decanol with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This procedure leverages the inherently higher nucleophilicity of the primary amine compared to the primary alcohol, allowing for selective N-acylation to form the carbamate (B1207046). researchgate.net Under controlled conditions, the amine preferentially attacks the electrophilic carbonyl carbon of the Boc anhydride, while the less nucleophilic alcohol remains largely unreacted. total-synthesis.com
Several protocols have been developed for the N-tert-butyloxycarbonylation of amines, many of which are applicable here. These include catalyst-free methods conducted in water, which can offer high chemoselectivity without the formation of oxazolidinone side products that can occur with amino alcohols. organic-chemistry.org
Key Reagents and Reaction Conditions in Preparation
The preparation of this compound relies on a core set of reagents, with variations in solvents and catalysts to optimize yield and purity. The primary starting material is 10-amino-1-decanol, and the protecting agent is almost universally di-tert-butyl dicarbonate.
| Reagent/Condition | Role/Function | Common Examples & Notes | Source(s) |
| Starting Material | Amino alcohol substrate | 10-amino-1-decanol | chemspider.com |
| Protecting Agent | Source of the Boc group | Di-tert-butyl dicarbonate ((Boc)₂O) | total-synthesis.comorganic-chemistry.org |
| Solvent | Reaction medium | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Water, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | researchgate.netorganic-chemistry.org |
| Base / Catalyst | Promotes reaction/neutralizes acid | Sodium bicarbonate (NaHCO₃), Triethylamine (B128534) (NEt₃), 4-Dimethylaminopyridine (B28879) (DMAP, catalytic), Catalyst-free (especially in water) | researchgate.netorganic-chemistry.orgrsc.org |
| Temperature | Reaction condition | Typically room temperature; can be cooled to 0 °C to control reactivity. | rsc.org |
The reaction using (Boc)₂O is often performed at room temperature. While sometimes conducted without a base, the addition of a mild base like sodium bicarbonate or triethylamine can be used to neutralize the acidic by-products. researchgate.net In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) is employed to accelerate the reaction, particularly for less reactive amines or to ensure complete conversion. rsc.org
Purification and Isolation Techniques for Product Acquisition
Following the reaction, a standard aqueous workup is typically performed. This involves washing the reaction mixture with water and brine to remove any water-soluble by-products, such as tert-butanol (B103910), unreacted base, and salts. The organic layer containing the product is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate and the solvent is removed under reduced pressure.
Due to the potential for minor side products, such as the di-protected species or unreacted starting material, column chromatography is the most effective method for isolating the pure this compound. A silica (B1680970) gel stationary phase is used with a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes or heptane (B126788) to elute the product.
General Principles in tert-Butyl Carbamate Synthesis
The synthesis of tert-butyl carbamates, commonly known as N-Boc protected amines, is a fundamental transformation in organic chemistry, particularly in peptide synthesis and the protection of amino groups.
Methods for Preparing Carbamates from Alcohols and Amines
The formation of tert-butyl carbamates from primary or secondary amines is most frequently achieved using di-tert-butyl dicarbonate ((Boc)₂O). organic-chemistry.org This reagent is favored for its high reactivity towards amines and the benign nature of its by-products (tert-butanol and carbon dioxide). The reaction proceeds via a straightforward nucleophilic attack of the amine on one of the carbonyls of the anhydride. total-synthesis.com
A variety of conditions can be employed to effect this transformation, allowing for broad substrate compatibility.
| Method/Catalyst | Description | Advantages | Source(s) |
| Catalyst-Free (in Water) | The reaction is run with the amine and (Boc)₂O in an aqueous medium without any added catalyst. | High chemoselectivity for amines over alcohols, environmentally friendly, avoids oxazolidinone formation with amino alcohols. | organic-chemistry.org |
| Base-Catalyzed | A base such as NaOH or triethylamine is added to the reaction, often in an organic solvent like THF or DCM. | Standard, widely applicable method for a range of amines and amino acids. | total-synthesis.com |
| DMAP-Catalyzed | Catalytic amounts of 4-dimethylaminopyridine (DMAP) are used with (Boc)₂O. | Accelerates the reaction through the formation of a highly reactive N-Boc-DMAP complex intermediate. | rsc.org |
| Ionic Liquid Catalysis | Protic ionic liquids like 1-butyl-imidazolium trifluoroacetate (B77799) can act as catalysts. | Provides a solvent-free reaction condition and can be recycled. | researchgate.net |
The Boc protecting group is known for its stability towards basic conditions and many nucleophiles, making it an excellent orthogonal protecting group to others like Fmoc, which is base-labile. total-synthesis.com
Palladium-Catalyzed Synthesis Approaches for N-Boc-Protected Amines
While the direct reaction of amines with (Boc)₂O is most common, palladium-catalyzed methods have been developed, primarily for the synthesis of N-aryl carbamates. These approaches offer a different route to carbamate formation, often starting from aryl halides. organic-chemistry.orgmit.edumit.edu
A notable method involves a one-pot, palladium-catalyzed cross-coupling of aryl chlorides or aryl triflates with sodium cyanate (B1221674) (NaOCN). acs.org This reaction does not directly involve a free amine. Instead, the palladium catalyst facilitates the formation of an aryl isocyanate intermediate in situ. This highly reactive isocyanate is then trapped by an alcohol. When tert-butanol is used as the trapping agent (often as the solvent), the corresponding N-aryl tert-butyl carbamate (Boc-protected aniline) is formed in good yield. acs.org
This methodology is particularly powerful for creating Boc-protected aryl amines from readily available aryl halides.
| Component | Role/Function | Common Examples | Source(s) |
| Aryl Source | Electrophilic coupling partner | Aryl chlorides (Ar-Cl), Aryl triflates (Ar-OTf) | acs.org |
| Cyanate Source | Provides the NCO moiety | Sodium cyanate (NaOCN) | acs.org |
| Alcohol | Nucleophilic trap for isocyanate | tert-Butanol (for Boc protection) | acs.org |
| Palladium Precatalyst | Source of active Pd(0) catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | acs.org |
| Ligand | Stabilizes and activates the catalyst | Phosphine ligands (e.g., BrettPhos, XPhos) | organic-chemistry.orgacs.org |
It is important to note that other palladium-catalyzed reactions involving N-Boc amines typically focus on the functionalization of an already protected molecule, such as C-H activation or arylation, rather than the formation of the Boc-carbamate itself. acs.orgnih.gov The Boc group is generally stable under many palladium-catalyzed reaction conditions, including hydrogenation with Pd/C. researchgate.net
Advanced Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra would be required to confirm the identity and purity of tert-Butyl (10-hydroxydecyl)carbamate.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Structural Features
A ¹H NMR spectrum would be essential for identifying the different proton environments within the molecule. This would include characteristic signals for the tert-butyl group's nine equivalent protons, the methylene (B1212753) groups of the decyl chain, the protons adjacent to the carbamate (B1207046) nitrogen and the terminal hydroxyl group, and the NH proton of the carbamate. The chemical shift, integration, and multiplicity (splitting pattern) of each signal would provide definitive structural confirmation. However, specific, cited ¹H NMR spectral data for this compound is not available in the reviewed sources.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Carbon Framework
A ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the structure. This would include distinct peaks for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the ten individual carbons of the hydroxydecyl chain. The chemical shifts of these carbons would confirm the presence of the key functional groups and the long aliphatic chain. As with the proton NMR data, specific experimental ¹³C NMR data for this compound could not be located.
Mass Spectrometry (MS)
Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination
HR-MS analysis would provide the high-precision mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₅H₃₁NO₃). This technique is crucial for confirming that the synthesized or analyzed compound is indeed the target molecule. No specific high-resolution mass spectrometry data for this compound is present in the accessible literature.
Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
ESI-TOF is a common technique for analyzing non-volatile and thermally labile molecules like carbamates. It would be used to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The resulting mass spectrum would confirm the molecular weight of 273.41 g/mol . Detailed ESI-TOF mass spectra or fragmentation data for this compound are not available in the reviewed scientific papers.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the characteristic functional groups within a molecule based on their vibrational frequencies. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the O-H stretch of the alcohol, the N-H stretch of the carbamate, C-H stretches of the aliphatic chain, and a strong C=O stretch for the carbamate carbonyl group. While the expected regions for these absorptions can be predicted, an actual experimental spectrum with specific peak frequencies (in cm⁻¹) is not documented in the available public data.
Chromatographic Techniques for Purity Assessment and Isolation
The purification and subsequent confirmation of purity for this compound are critical steps following its synthesis. Chromatographic techniques are indispensable for both the isolation of the compound from reaction mixtures and the quantitative assessment of its purity. The dual-functional nature of the molecule, possessing a non-polar Boc-protecting group and a polar hydroxyl group, allows for versatile application of normal-phase and reversed-phase chromatography.
Isolation by Flash Column Chromatography
Following the synthesis of this compound, isolation from starting materials, by-products, and catalysts is typically achieved using flash column chromatography. This preparative technique utilizes a silica (B1680970) gel stationary phase and a mobile phase of moderate polarity. The separation is based on the differential adsorption of the components of the mixture to the silica surface.
The polarity of the eluent is critical for effective separation. A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is commonly employed. The elution begins with a higher proportion of the non-polar solvent (hexane) to wash through non-polar impurities. The polarity is then gradually increased by raising the concentration of the more polar solvent (ethyl acetate) to elute the desired product from the column. The progress of the separation is monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the pure compound. google.com
Below is a representative table outlining the parameters for the purification of this compound using flash column chromatography.
| Parameter | Description/Value |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Elution Gradient | Initial: 95:5 (Hexane:Ethyl Acetate), Final: 70:30 (Hexane:Ethyl Acetate) |
| Monitoring | TLC with Potassium Permanganate or Ceric Ammonium Molybdate stain |
| Typical Outcome | Isolation of the product with >95% purity |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the final purity of this compound with high accuracy. Given the compound's structure, reversed-phase HPLC (RP-HPLC) is particularly suitable. In this mode, the stationary phase is non-polar (typically a C18-functionalized silica), and the mobile phase is polar.
The compound is dissolved in a suitable organic solvent and injected into the HPLC system. A gradient elution is often used, starting with a more polar mobile phase (e.g., a higher percentage of water) and gradually increasing the proportion of a less polar organic solvent like acetonitrile. This ensures that any highly polar impurities are eluted first, followed by the compound of interest. The use of a volatile acid, such as formic acid or trifluoroacetic acid (TFA), in the mobile phase can improve peak shape and resolution by suppressing the ionization of any residual acidic or basic functional groups. sigmaaldrich.commst.edu Detection is commonly performed using a UV detector, as the carbamate group exhibits some absorbance at low wavelengths (around 200-210 nm), or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
The following interactive table details a typical set of conditions for the purity analysis of this compound by RP-HPLC. Purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks. For a highly pure sample, the expectation is to see a single major peak. google.com
| Parameter | Description/Value |
|---|---|
| Instrument | HPLC System with UV or ELSD/CAD Detector |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 205 nm or ELSD/CAD |
| Purity Specification | ≥98% |
These chromatographic methods are fundamental to ensuring that this compound is obtained in a highly purified form, suitable for its intended research and synthetic applications.
Advanced Mechanistic and Theoretical Investigations
Elucidation of Reaction Mechanisms in Synthesis
The synthesis of carbamates, including tert-Butyl (10-hydroxydecyl)carbamate, can be achieved through several established chemical pathways. The choice of method often depends on the desired yield, purity, and the sensitivity of the functional groups present in the starting materials. Common synthetic routes involve the reaction of alcohols with isocyanates, the use of chloroformates, or multi-component coupling reactions. wikipedia.orgorganic-chemistry.org
One prevalent mechanism is the three-component coupling reaction involving an amine, carbon dioxide (CO2), and an alkyl halide. organic-chemistry.orgresearchgate.net The reaction is typically facilitated by a base. The proposed mechanism proceeds as follows:
Carbamate (B1207046) Anion Formation : The amine nucleophile attacks the carbon atom of CO2, leading to the formation of a carbamate anion intermediate. researchgate.netnih.gov
Nucleophilic Attack : This carbamate anion then acts as a nucleophile, attacking the alkyl halide in an SN2-type reaction to form the final carbamate ester. researchgate.netnih.gov Strong, non-nucleophilic bases can accelerate the reaction by stabilizing the carbamate intermediate. nih.gov
Another significant pathway is the Curtius Rearrangement . organic-chemistry.org This reaction involves an acyl azide, which is typically formed from a carboxylic acid. organic-chemistry.org
Acyl Azide Formation : A carboxylic acid reacts with a reagent like sodium azide in the presence of di-tert-butyl dicarbonate (B1257347). organic-chemistry.org
Rearrangement to Isocyanate : The resulting acyl azide undergoes a thermal or photochemical rearrangement, losing nitrogen gas (N2) to form an isocyanate intermediate. organic-chemistry.org
Trapping of Isocyanate : The isocyanate is then "trapped" by an alcohol (in this case, 10-hydroxydecan-1-ol would be a precursor leading to a different final product, but the principle applies to forming the carbamate moiety), leading to the formation of the carbamate. organic-chemistry.org
Carbamates can also be synthesized from the reaction of carbamoyl chlorides with alcohols or from chloroformates and amines. wikipedia.org These methods, however, can produce stoichiometric amounts of acidic waste like HCl, necessitating the use of a base. nih.gov
Table 1: Comparison of Carbamate Synthesis Mechanisms
| Mechanism | Key Reactants | Key Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| Three-Component Coupling | Amine, CO2, Alkyl Halide | Carbamate Anion | Utilizes CO2 as a C1 source; mild conditions possible. organic-chemistry.orgnih.gov | Can lead to N-alkylation byproducts. organic-chemistry.orgnih.gov |
| Curtius Rearrangement | Carboxylic Acid, Azide Source, Alcohol/Amine | Isocyanate | Tolerates various functional groups. organic-chemistry.org | Involves potentially hazardous azide intermediates. |
| Chloroformate Route | Chloroformate, Amine | - | Well-established method. | Generates HCl waste; may require excess base. wikipedia.orgnih.gov |
Conformational Analysis of Carbamate Derivatives, including Syn/Anti Isomerism
The carbamate group possesses distinct structural features that significantly influence the conformational preferences of molecules in which it is incorporated. The functionality can be considered a hybrid of an amide and an ester, and this creates a degree of conformational rigidity. acs.orgnih.gov This rigidity stems from the delocalization of the nitrogen's lone pair of electrons into the carbonyl group (C=O), creating a partial double bond character in the C–N bond. acs.org This resonance effect has been studied in detail using both experimental and theoretical methods to estimate the rotational barrier of the C–N bond. nih.gov
This partial double bond character leads to planar geometry around the O=C–N core and gives rise to syn/anti isomerism (also referred to as Z/E or cis/trans isomerism). nih.govstackexchange.com These conformers are distinguished by the relative orientation of the substituents attached to the C-N bond.
Syn (or Z) conformer : The substituents on the nitrogen and the carbonyl oxygen are on the same side of the C-N bond.
Anti (or E) conformer : The substituents are on opposite sides of the C-N bond.
The energy difference between these conformers is influenced by steric effects from the substituents on both the nitrogen and the ester oxygen. nih.gov For N,N-disubstituted carbamates, the anti conformation is often sterically hindered. In the case of this compound, the bulky tert-butyl group and the long decyl chain will play a crucial role in determining the most stable conformation. Five- and six-membered cyclic carbamates are generally restricted to the trans (anti) conformation. nih.gov
Detailed conformational analysis often combines spectroscopic techniques like infrared (IR), nuclear magnetic resonance (NMR), and vibrational circular dichroism (VCD) with computational simulations. acs.org Such studies have shown that, compared to amino acid building blocks, carbamates tend to be more rigid due to the extended delocalization of π-electrons. acs.org
Application of Computational Chemistry Approaches in Drug Design
Computational chemistry is an indispensable tool for investigating carbamate-containing compounds in the context of drug design. These methods provide insights into molecular properties and interactions that are difficult or impossible to observe experimentally.
Density Functional Theory (DFT) calculations are frequently employed to elucidate reaction pathways and their energetic feasibility in carbamate synthesis. mdpi.com By mapping the energy landscape of a reaction, researchers can identify transition states and intermediates, helping to optimize reaction conditions and catalyst selection. researchgate.netmdpi.com
In drug design, computational approaches are used to predict how a carbamate-containing molecule will interact with its biological target, such as an enzyme or receptor. mdpi.com Key applications include:
Molecular Docking : This technique predicts the preferred orientation of a drug candidate when bound to a target protein. It helps in understanding the binding mode and estimating the strength of the interaction. For carbamate derivatives, this can reveal crucial hydrogen bonding interactions involving the carbamate's NH and C=O groups. acs.orgresearchgate.net
Conformational Analysis : As mentioned previously, computational methods are used to determine the most stable conformers of a molecule. acs.orgresearchgate.net This is critical because the biological activity of a drug often depends on it adopting a specific three-dimensional shape to fit into its target's active site.
Quantum Chemical Methods : Techniques like Hybrid Density Functionals (e.g., B3LYP) are used to perform detailed analyses of molecular structure, including rotational barriers and vibrational spectra, which can be compared with experimental data to validate the computational models. acs.orgresearchgate.net
These computational studies allow for the rational design of new carbamate derivatives with improved potency, selectivity, and pharmacokinetic profiles before they are synthesized in the lab, saving significant time and resources. mdpi.com
Investigation of Metabolic Stability and Pharmacokinetic Properties of Carbamate-Containing Compounds
The carbamate moiety is a key structural feature in many therapeutic agents and is often intentionally incorporated into molecules to modulate their metabolic stability and pharmacokinetic properties. acs.orgnih.gov
Metabolic Stability : Carbamates are generally considered to be "amide-ester" hybrids. nih.gov This structure confers good chemical and proteolytic stability, making them more resistant to hydrolysis by enzymes like esterases compared to simple esters. acs.orgnih.gov However, they are typically more susceptible to hydrolysis than amides. acs.org This intermediate stability is a key feature exploited in drug design. The bioconversion of carbamates is often mediated by metabolic enzymes, primarily esterases and cytochrome P450, which are abundant in the liver. researchgate.net
The stability of the carbamate group can be tuned by altering the substituents on the nitrogen and oxygen atoms. The metabolic lability of carbamates has been observed to decrease in the following general series: aryl-OCO-NHalkyl >> alkyl-OCO-NHalkyl ≈ alkyl-OCO-N(alkyl)2. acs.org Carbamates derived from aliphatic amines, like this compound, are generally sufficiently long-lived in vivo. acs.org
Pharmacokinetic Properties : The pharmacokinetic profile of a drug—its absorption, distribution, metabolism, and excretion (ADME)—is critical to its efficacy. The carbamate group offers several advantages in this regard:
Prodrug Design : Carbamates are frequently used as prodrug linkers. A prodrug is an inactive compound that is converted into an active drug within the body. nih.gov By masking a reactive functional group (like an alcohol or phenol) as a carbamate, it is possible to protect the drug from rapid first-pass metabolism in the liver, thereby increasing its oral bioavailability. nih.govresearchgate.net
Membrane Permeability : The carbamate group can enhance a molecule's ability to pass through cellular membranes. nih.govnih.gov This is crucial for a drug to be absorbed from the gastrointestinal tract and to reach its target site within the body.
Modulation of Properties : By varying the substituents at the O- and N-termini of the carbamate, medicinal chemists can fine-tune properties like solubility, stability, and duration of action to create a more effective therapeutic agent. nih.gov
Table 2: Role of the Carbamate Group in Drug Properties
| Property | Influence of Carbamate Moiety | Rationale |
|---|---|---|
| Metabolic Stability | Generally higher than esters, lower than amides. acs.org | "Amide-ester" hybrid structure resists enzymatic cleavage but is not inert. nih.gov |
| Bioavailability | Can be increased. | Used in prodrugs to protect from first-pass metabolism. researchgate.net |
| Cell Permeability | Often enhanced. | The group can improve the lipophilicity and transport characteristics of a molecule. nih.gov |
| Target Interaction | Can participate in hydrogen bonding. | The C=O group acts as a hydrogen bond acceptor and the N-H group as a donor. acs.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl (10-hydroxydecyl)carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves carbamate formation via reaction of 10-hydroxydecylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., THF or dichloromethane) and temperature (0–25°C) critically affect reaction efficiency. For example, lower temperatures minimize side reactions like hydrolysis of the Boc group . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. Yield optimization requires strict control of moisture and stoichiometric ratios (amine:Boc anhydride = 1:1.1–1.5) .
Q. What spectroscopic methods are most effective for characterizing this compound, and how should sample preparation be optimized?
- Methodological Answer :
- 1H/13C NMR : Dissolve the compound in deuterated chloroform (CDCl3) to observe characteristic peaks: tert-butyl group (δ ~1.4 ppm, singlet) and carbamate NH (δ ~5.0 ppm, broad, if not exchanged). Hydroxydecyl chain protons appear as multiplet signals between δ 1.2–1.6 ppm .
- IR Spectroscopy : Confirm carbamate formation via N-H stretch (~3350 cm⁻¹) and C=O stretch (~1700 cm⁻¹). Ensure samples are dry to avoid water interference .
- Mass Spectrometry (ESI-MS) : Use positive-ion mode to detect [M+Na]+ or [M+H]+ adducts. Calibrate with sodium iodide for accurate mass determination .
Q. What are critical handling precautions to prevent degradation during experiments?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Avoid prolonged exposure to humidity .
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Wear nitrile gloves, safety goggles, and lab coats to minimize skin/eye contact. Employ fume hoods for ventilation due to potential dust formation .
Advanced Research Questions
Q. How can competing side reactions during the synthesis of this compound be minimized?
- Methodological Answer :
- Side Reactions : Hydrolysis of Boc anhydride to tert-butanol or undesired alkylation of the hydroxyl group.
- Mitigation Strategies :
- Use molecular sieves (3Å) to scavenge water in the reaction mixture.
- Avoid strong bases (e.g., NaOH) that may deprotonate the hydroxyl group, leading to ether byproducts.
- Monitor reaction progress via TLC (Rf ~0.3 in hexane:EtOAc 7:3) to terminate the reaction before side products dominate .
Q. What strategies resolve discrepancies in reported physical properties (e.g., melting point variations) across studies?
- Methodological Answer :
- Data Validation : Cross-reference differential scanning calorimetry (DSC) with literature values. For example, if melting points vary by >5°C, recrystallize the compound from a 1:1 hexane/ethyl acetate mixture to ensure purity .
- Controlled Conditions : Standardize measurement protocols (heating rate: 10°C/min; sample mass: 2–5 mg) to reduce inter-lab variability .
Q. How does the compound’s stability under varying pH or temperature conditions impact experimental reproducibility?
- Methodological Answer :
- Stability Assessment :
| Condition | Degradation Pathway | Mitigation |
|---|---|---|
| pH < 3 | Acidic hydrolysis of carbamate | Neutralize solutions before storage |
| pH > 9 | Base-induced cleavage | Use pH 7–8 buffers for aqueous work |
| Temperature > 40°C | Thermal decomposition | Conduct reactions at ≤25°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
